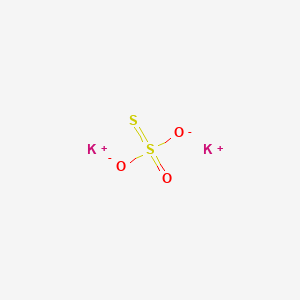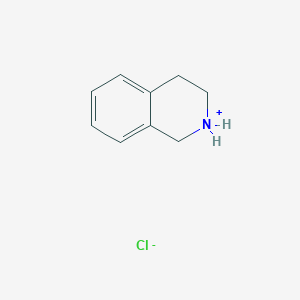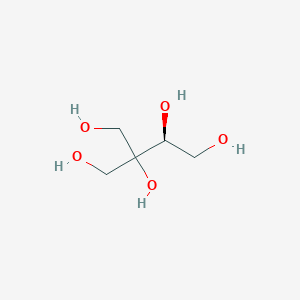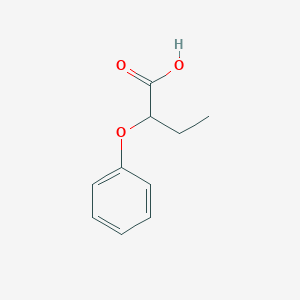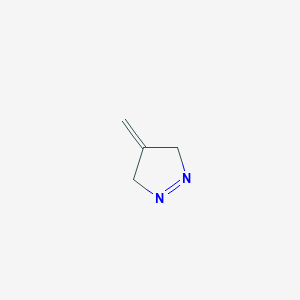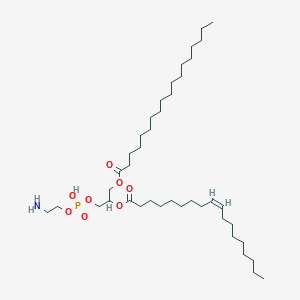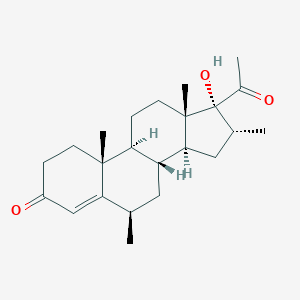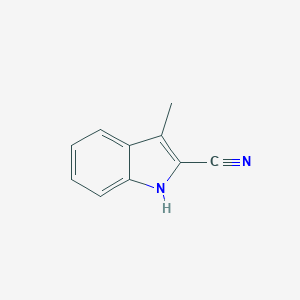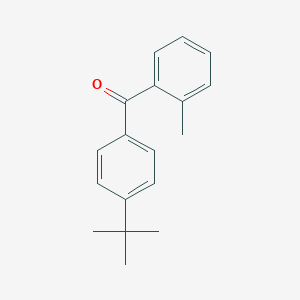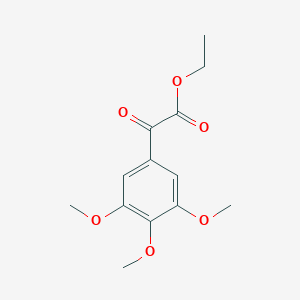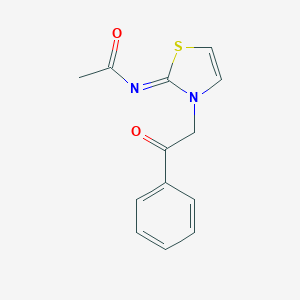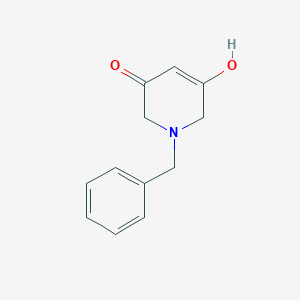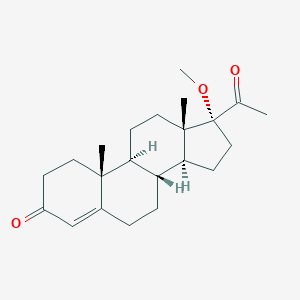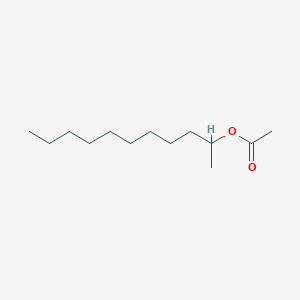
2-Undecanol, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Undecanol, acetate is a chemical compound with the molecular formula C13H26O2. It is an ester of 2-Undecanol and acetic acid. This compound is widely used in scientific research due to its unique properties.
Scientific Research Applications
Sensory Eye Irritation Research
- 2-Undecanol, acetate has been studied for its effects on acute human mucosal irritation, specifically eye irritation. Research indicated that 1-undecanol, a related compound, is one of the shortest homologs that failed to produce eye irritation under certain conditions, suggesting a biological cut-off where the molecule lacks the necessary size or structure to trigger irritation (Cometto-muñiz, Cain, & Abraham, 2005).
Olfactory Properties
- Studies on the olfactory properties of compounds related to 2-undecanol, acetate, such as undecan-x-ones and undecan-x-ols, show that they have pleasant, fruity, and herbaceous odors. These compounds are used in flavor and fragrance applications due to their food-like odors (Gibka & Gliński, 2008).
Analytical Chemistry Applications
- In analytical chemistry, 1-undecanol (a related compound) is used in methods like dispersive solid–liquid microextraction for the determination of insecticides in rice. This demonstrates its utility in enhancing analytical techniques for sensitive and accurate measurements (Xue et al., 2018).
Polymerization Research
- Research into the emulsion polymerization of 2-hydroxyethyl methacrylate with related compounds to 2-undecanol, acetate, like 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane, has been conducted. Such studies are vital for developing new biomaterials and drug delivery systems (Nita, Chiriac, & Nistor, 2011).
Material Synthesis
- The compound has been used in the synthesis of materials like 11,11′-Dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane], a conventional initiator for grafting polymers from gold surfaces. This indicates its role in advanced material synthesis and surface chemistry (Belegrinou et al., 2010).
Environmental Applications
- In environmental applications, methods involving 1-undecanol have been developed for determining aluminum in water samples. This reflects the role of related compounds in environmental monitoring and analysis (Rezaee et al., 2010).
properties
CAS RN |
14936-67-5 |
|---|---|
Product Name |
2-Undecanol, acetate |
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
undecan-2-yl acetate |
InChI |
InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-12(2)15-13(3)14/h12H,4-11H2,1-3H3 |
InChI Key |
HABRKYMFOVMIBP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCC(C)OC(=O)C |
Other CAS RN |
14936-67-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



